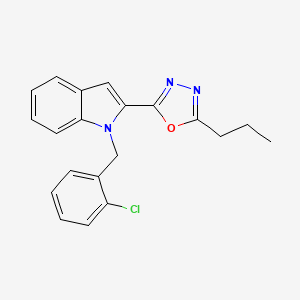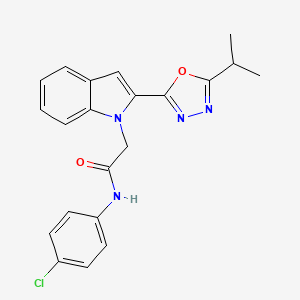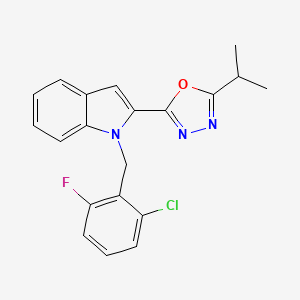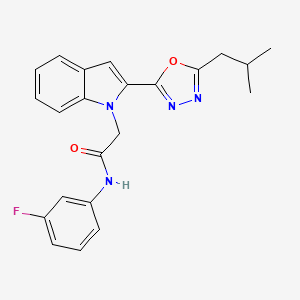
1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Descripción general
Descripción
1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as CPI or CP 47,497, is a synthetic cannabinoid compound that has been widely studied for its potential applications in scientific research. Synthetic cannabinoids are chemical compounds that mimic the effects of natural cannabinoids found in the cannabis plant, such as tetrahydrocannabinol (THC). CPI is one of the most widely studied synthetic cannabinoids due to its potent effects on the endocannabinoid system.
Mecanismo De Acción
1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors by 1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and changes in mood and appetite.
Biochemical and physiological effects:
1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to have potent analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole in laboratory experiments is its potent effects on the endocannabinoid system, which can provide valuable insights into the role of this system in various physiological processes. However, one limitation of using 1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are a variety of future directions for research on 1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with different chemical structures and potentially different effects on the endocannabinoid system. Another area of interest is the development of new methods for studying the effects of synthetic cannabinoids in laboratory experiments, such as the use of genetically modified animal models. Additionally, there is a need for further research on the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of pain, inflammation, and other neurological disorders.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have potent effects on the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes such as pain, mood, and appetite.
Propiedades
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c1-2-7-19-22-23-20(25-19)18-12-14-8-4-6-11-17(14)24(18)13-15-9-3-5-10-16(15)21/h3-6,8-12H,2,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYFXPDCQZRRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3413386.png)
![(4-butoxyphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3413394.png)
![7-[4-(1,3-benzodioxol-5-ylcarbonyl)piperazin-1-yl]-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3413406.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3413414.png)
![(3-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3413422.png)
![(4-chlorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3413429.png)
![(2-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3413441.png)
![7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3413443.png)
![N-(4-chlorophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3413454.png)
![N-(3-chlorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3413458.png)


